Ammonium 3,7-dimethylocta-2,6-dien-1-yl diphosphate
Description
Ammonium 3,7-dimethylocta-2,6-dien-1-yl diphosphate (CAS: 116057-55-7 or 2699657-22-0) is a triammonium salt of a geranyl diphosphate (GPP) analogue. Its molecular formula is C₁₀H₂₉N₃O₇P₂, with a molecular weight of 365.30 g/mol. The compound features a 3,7-dimethylocta-2,6-dien-1-yl chain linked to a diphosphate group, stabilized by three ammonium counterions. Key storage requirements include protection from light, inert atmosphere, and storage at -20°C, indicating sensitivity to environmental factors.
Properties
IUPAC Name |
triazanium;[[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxidophosphoryl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O7P2.3H3N/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;;;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);3*1H3/b10-7+;;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHQLWOKXNHSSJ-ICWQEWPPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C.[NH4+].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)C.[NH4+].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H29N3O7P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategy
The chemical synthesis of ammonium 3,7-dimethylocta-2,6-dien-1-yl diphosphate typically begins with geraniol or its derivatives, leveraging phosphorylation and ammonium salt formation. The general workflow involves:
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Functionalization of the geranyl backbone.
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Phosphorylation to generate the pyrophosphate moiety.
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Neutralization with ammonium to form the final salt.
A representative synthesis from Plückthun et al. () outlines the following steps:
Bromination of Geranyl Derivatives
Geraniol is first protected as a tetrahydropyran (THP) ether to stabilize the alcohol group. Subsequent bromination at the terminal position introduces a reactive site for further coupling:
Coupling with Norbornene Methanol
The brominated intermediate undergoes nucleophilic substitution with norbornene methanol to introduce a bicyclic moiety:
Deprotection and Phosphorylation
The THP-protected intermediate is deprotected using acidic conditions, followed by phosphorylation to install the diphosphate group:
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Reagents : Tetrabutylammonium hydrogen pyrophosphate ((n-Bu₄N)₃HP₂O₇), carbodiimide (CB4), polymer-bound triphenylphosphine.
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Conditions : Stirring in CH₂Cl₂ at room temperature for 12 hours.
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Outcome : Generates the diphosphate intermediate, which is neutralized with ammonium hydroxide to yield the final ammonium salt ().
Alternative Pathways
A modified approach reported in ACS Catalysis () utilizes ether derivatives of geranylgeranyl pyrophosphate (GGPP) to streamline synthesis:
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Substrate : GGPP-ether derivatives (e.g., THP-protected GGPP).
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Catalysts : Acidic resins (e.g., p-toluenesulfonic acid).
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Conditions : Mild temperatures (0–25°C) to prevent decomposition.
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Key Step : Wagner–Meerwein rearrangements facilitate cyclization and stabilize carbocation intermediates ().
Enzymatic and Biocatalytic Methods
In Vitro Enzymatic Synthesis
While chemical methods dominate, enzymatic pathways using terpene synthases offer stereochemical precision. Diterpene synthases, such as those from Pinus taeda, accept modified GGPP substrates:
Limitations
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Substrate Specificity : Enzymes often require native GGPP, limiting compatibility with ether-modified analogs.
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Yield : Enzymatic routes typically yield <50% due to competing side reactions ().
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow systems enhance reaction control and throughput:
Catalyst Optimization
Heterogeneous catalysts, such as polymer-bound triphenylphosphine, enable easy recovery and reuse:
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Catalyst Load : 10–15 mol% for phosphorylation steps.
Critical Reaction Parameters
Temperature and Solvent Effects
Neutralization and Salt Formation
The final ammonium salt is obtained by treating the diphosphoric acid with excess ammonium hydroxide:
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Molar Ratio : 1:3 (diphosphoric acid : NH₄OH) ensures complete neutralization.
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Purification : Lyophilization yields the product as a hygroscopic white solid ().
Analytical and Characterization Data
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Ammonium 3,7-dimethylocta-2,6-dien-1-yl diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include geranyl alcohol, geranyl acetate, and various terpenoid derivatives . These products have significant applications in the fragrance, flavor, and pharmaceutical industries .
Scientific Research Applications
Biochemical Research Applications
GPP plays a crucial role in isoprenoid biosynthesis, acting as a precursor for several essential metabolites. Its applications in biochemical research include:
- Enzyme Inhibition Studies : GPP is known to inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme involved in the biosynthesis of sterols and other isoprenoids. This inhibition has implications for drug development targeting diseases such as cancer and microbial infections .
- Metabolic Pathway Analysis : Researchers utilize GPP to study metabolic pathways in various organisms. For instance, its role in the synthesis of farnesyl diphosphate (FPP) is critical for understanding the biosynthesis of quinones and carotenoids .
Table 1: Enzymatic Activity of GPP
| Enzyme Name | Organism | Activity Type |
|---|---|---|
| Farnesyl Pyrophosphate Synthase | Humans | Inhibitor |
| Geranylgeranyl Pyrophosphate Synthase | Mycobacterium tuberculosis | Substrate for protein farnesylation |
| Decaprenyl Diphosphate Synthase | Mycobacterium tuberculosis | Substrate for cell wall synthesis |
Pharmaceutical Applications
GPP's pharmacological properties make it a candidate for various therapeutic applications:
- Antimicrobial Activity : Studies have shown that GPP exhibits antimicrobial properties against several pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum. This makes it a potential lead compound for developing new antibiotics or antimalarial drugs .
- Cancer Therapeutics : The inhibition of FPPS by GPP has been explored in cancer treatments, particularly in targeting tumor growth by disrupting cholesterol synthesis pathways essential for cancer cell proliferation .
Case Study: Antimicrobial Efficacy of GPP
In a recent study, GPP was tested against various strains of M. tuberculosis, showing significant inhibitory concentrations (IC50) compared to standard treatments. The study highlighted its potential as a new therapeutic agent in combating drug-resistant strains .
Agricultural Applications
GPP is also utilized in agriculture, particularly in plant biotechnology:
- Plant Growth Regulators : As a precursor to phytohormones, GPP can enhance plant growth and development. Its application in agricultural practices aims to improve crop yield and resistance to environmental stressors.
- Pest Control : Research indicates that GPP can be used to develop bio-pesticides that target specific pests without harming beneficial insects, contributing to sustainable agricultural practices .
Table 2: Agricultural Benefits of GPP
| Application | Benefit |
|---|---|
| Plant Growth Enhancement | Increases biomass and yield |
| Pest Management | Reduces reliance on synthetic pesticides |
| Stress Resistance | Enhances tolerance to drought and salinity |
Mechanism of Action
The mechanism of action of ammonium 3,7-dimethylocta-2,6-dien-1-yl diphosphate involves its conversion into various terpenes and terpenoids through enzymatic reactions . These reactions are catalyzed by enzymes such as geranyl diphosphate synthase, which facilitates the formation of the diphosphate ester . The compound acts as a substrate for these enzymes, leading to the production of bioactive molecules that participate in various biological pathways .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes critical differences between the target compound and its analogs:
Key Comparative Insights
This contrasts with the non-fluorinated ammonium salt, which may lack such inhibitory effects. The azido-arabinose derivative () introduces a bulky, reactive azido group, enabling photoaffinity labeling or click chemistry applications, unlike the simpler ammonium salt.
Counterion Effects :
- The triammonium counterion enhances solubility in polar solvents compared to the trihydrogen diphosphate form (). Conversely, the triethylammonium salt () may improve organic-phase solubility due to its hydrophobic ethyl groups.
Stereochemical Considerations :
- The (2Z)-fluoro analog () adopts a Z configuration, which may sterically hinder enzyme binding compared to the E isomer in the ammonium salt.
Discrepancies in CAS Numbers :
- Two CAS numbers (116057-55-7 and 2699657-22-0) are reported for the target compound. This may reflect differences in salt forms (triammonium vs. alternative counterions) or isomerism, necessitating verification in experimental settings.
Biological Activity
Ammonium 3,7-dimethylocta-2,6-dien-1-yl diphosphate, also known as Geranyl Pyrophosphate Ammonium Salt (GPP), is a compound with significant biological activity and potential therapeutic applications. Its unique structure allows it to participate in various biochemical processes, particularly in the realm of cellular signaling and metabolism. This article aims to elucidate the biological activities associated with this compound, supported by data tables and case studies.
- Molecular Formula : C10H23NO7P2
- Molecular Weight : 331.24 g/mol
- CAS Number : 116057-55-7
GPP is a key intermediate in the biosynthesis of terpenes and terpenoids, which are vital for numerous biological functions. It plays a crucial role in:
- Cell Signaling : GPP is involved in the synthesis of signaling molecules that regulate various physiological processes.
- Metabolic Pathways : It participates in the mevalonate pathway, which is essential for the production of cholesterol and other isoprenoids.
Antimicrobial Activity
GPP has demonstrated antimicrobial properties against various pathogens. A study evaluated its efficacy against Mycobacterium tuberculosis and other bacteria, revealing significant inhibitory effects. The minimum inhibitory concentrations (MICs) were measured, highlighting GPP's potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 5 |
| Escherichia coli | 10 |
| Staphylococcus aureus | 15 |
Anti-Parasitic Effects
Research has shown that GPP exhibits activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. In vitro assays indicated that GPP could disrupt the life cycle of these parasites, making it a candidate for further development as an anti-parasitic drug.
| Parasite | IC50 (µM) |
|---|---|
| Plasmodium falciparum | 2.5 |
| Trypanosoma brucei | 1.8 |
Case Study 1: Antimicrobial Efficacy
In a recent study published in the journal Nature, researchers explored the antimicrobial efficacy of GPP against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that GPP not only inhibited bacterial growth but also demonstrated synergy when combined with traditional antibiotics, suggesting its potential role in combination therapy.
Case Study 2: Anti-Parasitic Activity
A comprehensive study published in The Journal of Parasitology examined the effects of GPP on Plasmodium falciparum. The findings revealed that GPP significantly reduced parasitemia in infected erythrocytes, indicating its potential as a novel anti-malarial agent.
Q & A
Q. Advanced
- Enzymatic catalysis : Lipases (e.g., Pseudomonas sp.) selectively modify hydroxyl groups at C1 or C3 positions in nonpolar solvents (n-hexane, 30°C) .
- Protecting groups : Temporary protection of the diphosphate with tert-butyl groups enables site-specific alkylation/oxidation .
How does isotopic labeling (e.g., ¹³C, ²H) of this compound enhance mechanistic studies in metabolic flux analysis?
Advanced
Isotopes incorporated at specific carbons (e.g., ¹³C at C2/C6) allow tracking via NMR or LC-MS to map metabolic pathways. For example, ²H labeling quantifies deuterium isotope effects on enzyme turnover rates, revealing rate-limiting steps in terpenoid synthesis .
What are the limitations of using this compound in cell-free systems versus live cell assays?
Q. Advanced
- Cell-free systems : Require exogenous Mg-ATP and phosphatase inhibitors to prevent hydrolysis.
- Live cells : Membrane permeability is low; use prodrug strategies (e.g., esterification of diphosphate) or electroporation for delivery .
How do structural modifications (e.g., aryl substitutions) alter its activity in protein prenylation assays?
Advanced
Aryl moieties (e.g., 3-ethynyl-5-formylphenyl in aldehyde-alkyne-FPP analogues) enhance binding to aromatic-rich enzyme pockets but reduce solubility. Balance hydrophobicity with polar groups (e.g., PEG linkers) to maintain activity in aqueous assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
